3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QCA276 is a novel and potent inhibitor of bromodomain and extra-terminal (BET) proteins. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs) to degrade BET proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. QCA276 has shown significant potential in cancer therapy due to its ability to inhibit BET proteins with high potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QCA276 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The key steps include:
- Formation of the thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine core.
- Introduction of the benzyl and methyl groups.
- Addition of the ethynyl group to the pyrazolyl moiety.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide for the cycloaddition reactions.
Industrial Production Methods
Industrial production of QCA276 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
QCA276 undergoes various chemical reactions, including:
Oxidation: QCA276 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on QCA276.
Substitution: Substitution reactions can introduce new functional groups to the QCA276 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of QCA276 with modified functional groups, which can be used for further research and development.
Scientific Research Applications
QCA276 has a wide range of scientific research applications, including:
Chemistry: QCA276 is used as a building block for the synthesis of PROTACs, which are used to degrade specific proteins.
Biology: QCA276 is used to study the role of BET proteins in gene regulation and epigenetics.
Medicine: QCA276 has shown potential in cancer therapy by inhibiting BET proteins, which are involved in the progression of various cancers.
Industry: QCA276 is used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
QCA276 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the regulation of gene expression, leading to the degradation of BET proteins. The molecular targets of QCA276 include BRD2, BRD3, and BRD4 proteins. The pathway involved in its mechanism of action includes the recruitment of E3 ubiquitin ligase, which tags the BET proteins for proteasome-mediated degradation.
Comparison with Similar Compounds
Similar Compounds
QCA570: Another potent BET inhibitor used in PROTACs.
JQ-1: A well-known BET inhibitor with similar applications.
I-BET762: A BET inhibitor that has advanced into clinical development.
Uniqueness of QCA276
QCA276 is unique due to its high potency and specificity in inhibiting BET proteins. It has an IC50 value of 10 nanomolar and a Ki value of 2.3 nanomolar, making it one of the most effective BET inhibitors available. Its ability to form PROTACs and degrade BET proteins sets it apart from other similar compounds.
Biological Activity
The compound 3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine : This core structure is known for its diverse biological activities.
- Pyrazole moiety : The inclusion of a pyrazole group is significant as it is often associated with various pharmacological effects.
Research indicates that compounds similar to This compound may interact with various biological targets:
- Inhibition of BET Proteins : Studies have shown that related compounds can inhibit bromodomain and extra-terminal (BET) proteins which are implicated in cancer progression. For instance, the compound QCA570 , which shares structural similarities with our compound of interest, exhibits potent inhibition of BRD4 with an IC50 value of 19.7 nM in leukemia cell lines .
- Anticancer Activity : The thieno-triazole framework has been linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that similar compounds can significantly inhibit the growth of various cancer cell lines .
Biological Activity Data Table
Biological Activity | Target | IC50 Value | Reference |
---|---|---|---|
BET Protein Inhibition | BRD4 | 19.7 nM | |
Anticancer Activity (Leukemia) | MV4;11 Cell Line | 20.8 nM | |
Apoptosis Induction | Various Cancer Cell Lines | Varies |
Case Studies
Several studies have explored the biological activity of compounds related to This compound :
Study 1: Antitumor Efficacy
In a study investigating the efficacy of thieno-triazole derivatives against acute leukemia cells (MV4;11), it was found that these compounds induced significant cell death at low concentrations. The results indicated a dose-dependent response with notable degradation of BET proteins observed through Western blot analysis .
Study 2: Mechanistic Insights
Another study focused on the mechanistic pathways through which these compounds exert their effects. It highlighted the role of BET protein inhibition in modulating gene expression related to tumor growth and survival pathways . This suggests that the compound may have potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C22H19N5OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-benzyl-13-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C22H19N5OS/c1-15-24-25-21-14-28-13-19-18(10-16-6-4-3-5-7-16)20(29-22(19)27(15)21)9-8-17-11-23-26(2)12-17/h3-7,11-12H,10,13-14H2,1-2H3 |
InChI Key |
RPBWYZZANXCAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.